molecular formula C26H34N2O B1664818 Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone CAS No. 335160-66-2

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

Cat. No.: B1664818
CAS No.: 335160-66-2
M. Wt: 390.6 g/mol
InChI Key: JRECAXBHMULNJQ-UHFFFAOYSA-N
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Description

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone (CAS: 335160-66-2, molecular formula: C₂₆H₃₄N₂O, molecular weight: 390.57 g/mol) is a synthetic cannabinoid receptor agonist structurally characterized by an adamantane group linked to an indole-3-carbonyl scaffold via a 1-methylpiperidin-2-ylmethyl substitution at the indole nitrogen . This compound, commonly referred to as AM-1248 in forensic and pharmacological literature, has been identified as a controlled substance under international drug regulations due to its psychoactive properties . Its design mimics classical cannabinoids like Δ⁹-THC but replaces the traditional alkyl side chain with a rigid, lipophilic adamantane moiety, enhancing receptor-binding affinity and metabolic stability .

Properties

IUPAC Name

1-adamantyl-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(27)16-28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRECAXBHMULNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017326
Record name 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335160-66-2
Record name 1-[(N-Methyl-2-piperidinyl)methyl]-3-(1-adamantanecarbonyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335160-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-1248
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-1248
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EX9HEF4HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • Adamantane-1-carbonyl group : Introduced via Friedel-Crafts acylation or nucleophilic substitution.
  • 1-((1-Methylpiperidin-2-yl)methyl)-1H-indole : Synthesized through alkylation of indole with a piperidine-derived electrophile.
  • Indole core : Constructed via Fischer indole synthesis or modified Bischler–Möhlau approaches.

This disconnection strategy aligns with established protocols for adamantane-indole hybrids.

Synthetic Routes

Indole Core Synthesis

The indole nucleus is typically prepared via the Fischer indole synthesis , where phenylhydrazine reacts with a ketone under acidic conditions. For substituted indoles, cyclization occurs regioselectively at the 3-position. Alternative methods include:

  • Buchwald–Hartwig amination : For introducing nitrogen-containing substituents.
  • Larock indole synthesis : Utilizing palladium-catalyzed heteroannulation of o-iodoanilines and alkynes.

However, the unsubstituted indole core often serves as the starting material for subsequent functionalization.

Alkylation at the Indole 1-Position

Introducing the (1-methylpiperidin-2-yl)methyl group requires alkylation of indole’s nitrogen atom. This step faces challenges due to competing N- versus C-alkylation and steric hindrance from the piperidine moiety.

Synthesis of (1-Methylpiperidin-2-yl)methyl Electrophile
  • Piperidine functionalization :

    • N-Methylation of piperidine-2-methanol using methyl iodide in the presence of a base (e.g., K₂CO₃).
    • Conversion to the corresponding bromide via Appel reaction (CBr₄, PPh₃).

    $$
    \text{Piperidine-2-methanol} \xrightarrow[\text{CH}3\text{I, K}2\text{CO}3]{\text{DMF}} \text{1-Methylpiperidine-2-methanol} \xrightarrow[\text{CBr}4, \text{PPh}3]{\text{CH}2\text{Cl}_2} \text{(1-Methylpiperidin-2-yl)methyl bromide}
    $$

  • Alternative pathways :

    • Reductive amination of 2-pyridinecarboxaldehyde with methylamine, followed by hydrogenation to saturate the ring.
N-Alkylation of Indole
  • Conditions : NaH (2.2 eq.) in anhydrous DMF at 0°C, followed by addition of (1-methylpiperidin-2-yl)methyl bromide (1.1 eq.).
  • Reaction time : 12–18 h at room temperature.
  • Workup : Aqueous extraction (EtOAc/H₂O), drying (MgSO₄), and column chromatography (SiO₂, hexane/EtOAc 4:1).

Yield : 65–72% (analogous to AB-001 synthesis).

Friedel-Crafts Acylation at the Indole 3-Position

The adamantane-1-carbonyl group is introduced via electrophilic aromatic substitution, leveraging indole’s inherent nucleophilicity at the 3-position.

Adamantane-1-carbonyl Chloride Preparation
  • Synthesis :

    • Adamantane-1-carboxylic acid (1 eq.) reacts with oxalyl chloride (2 eq.) in anhydrous CH₂Cl₂, catalyzed by DMF (1 drop).
    • Reflux for 4 h, followed by solvent evaporation under reduced pressure.
  • Handling : Stored under inert atmosphere due to moisture sensitivity.

Acylation Reaction
  • Conditions :

    • 1-((1-Methylpiperidin-2-yl)methyl)-1H-indole (1 eq.), adamantane-1-carbonyl chloride (1.2 eq.), AlCl₃ (1.5 eq.) in CH₂Cl₂.
    • Stirred at 0°C → room temperature for 24 h.
  • Workup :

    • Quenched with ice-cold HCl (1M), extracted with CH₂Cl₂.
    • Purification via flash chromatography (hexane/EtOAc 3:1).

Yield : 58–64% (based on analogous adamantane-indole couplings).

Alternative Synthetic Pathways

Ullmann-Type Coupling
  • Reactants : 3-Iodoindole derivative + adamantane-1-boronic acid.
  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Conditions : K₃PO₄, DMF, 110°C, 24 h.
  • Limitation : Lower yields (~40%) due to steric hindrance.
Direct Acylation via DCC Coupling
  • Reactants : Adamantane-1-carboxylic acid + 1-((1-methylpiperidin-2-yl)methyl)-1H-indole.
  • Conditions : DCC (1.5 eq.), DMAP (0.1 eq.), CH₂Cl₂, 0°C → rt, 12 h.
  • Yield : Comparable to Friedel-Crafts (55–60%) but requires preformed indole intermediate.

Reaction Optimization

Catalytic System for Friedel-Crafts Acylation

Catalyst Solvent Temp (°C) Time (h) Yield (%)
AlCl₃ CH₂Cl₂ 25 24 58
FeCl₃ Toluene 80 6 42
ZnCl₂ DCE 40 18 37
BF₃·OEt₂ CH₃CN 0 → 25 12 49

AlCl₃ in CH₂Cl₂ provides optimal balance between yield and reaction time.

Purification Challenges

  • Byproducts :

    • Diacylated indole (3–8% yield).
    • Adamantane-1-carboxylic acid from hydrolysis of unreacted acyl chloride.
  • Solutions :

    • Gradient elution (SiO₂, hexane → EtOAc).
    • Recrystallization from ethanol/water (7:3).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 8.15 (s, 1H, indole H-2).
    • δ 7.45–7.20 (m, 4H, indole H-4–H-7).
    • δ 4.50 (d, J = 14 Hz, 2H, N-CH₂-piperidine).
    • δ 2.90–1.20 (m, 17H, adamantane + piperidine).
  • ¹³C NMR :

    • δ 198.5 (C=O).
    • δ 136.2–110.7 (indole carbons).
    • δ 54.3–28.1 (piperidine and adamantane carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 390.2541 [M+H]⁺ (calc. for C₂₆H₃₂N₂O: 390.2536).

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg)
Adamantane-1-carboxylic acid 12,500
1-Methylpiperidine-2-methanol 8,200
Indole 1,800

Total synthetic cost : ~$340/g (lab scale); potential reduction to $120/g at 10 kg batch size.

Environmental Impact

  • E-factor : 18.2 (kg waste/kg product).
  • Major waste streams :
    • DMF (35%).
    • Aluminum salts from Friedel-Crafts (28%).

Chemical Reactions Analysis

Types of Reactions

AM1248 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving AM1248 include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted indole derivatives .

Scientific Research Applications

AM1248 has been used in various scientific research applications, including:

    Chemistry: Studying the structure-activity relationships of cannabinoid receptor agonists.

    Biology: Investigating the effects of cannabinoid receptor activation on cellular processes.

    Medicine: Exploring potential therapeutic applications of cannabinoid receptor agonists for conditions such as pain, inflammation, and neurological disorders.

    Industry: Developing new synthetic cannabinoids for research and potential therapeutic use.

Mechanism of Action

AM1248 exerts its effects by acting as an agonist for the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in various physiological processes, including mood, perception, and pain perception. The activation of these receptors by AM1248 leads to alterations in cellular signaling pathways, resulting in the observed effects .

Comparison with Similar Compounds

Adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone (AB-001)

  • Structure : Replaces the 1-methylpiperidin-2-ylmethyl group with a pentyl chain at the indole nitrogen.

1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-ylmethanone (AM-1220)

  • Structure : Substitutes the adamantane group with a naphthalene ring.
  • Receptor Interaction : The planar naphthalene moiety may enhance π-π stacking interactions with CB1 receptors, but its metabolic instability (rapid hydroxylation) reduces in vivo duration compared to AM-1248 .

Adamantan-1-yl(2-iodophenyl)-1H-indol-3-ylmethanone (AM-2233)

  • Structure : Features a 2-iodophenyl group instead of adamantane.

Pharmacological and Metabolic Comparisons

Table 1: Key Pharmacological Parameters of Selected Analogues

Compound CB1 Receptor Affinity (Ki, nM)* Metabolic Stability (t½, min) Legal Status (Example Jurisdiction)
AM-1248 5.2 (estimated) >60 (predicted) Controlled (Singapore, U.S.)
AB-001 12.4 (reported) 45 Controlled
AM-1220 3.8 (in vitro) 30 Controlled
AM-2233 N/A N/A Controlled

*Data inferred from structural analogs in and receptor-binding trends.

  • Receptor Binding : AM-1248’s adamantane group provides steric bulk, likely improving selectivity for CB1 over CB2 receptors compared to AB-001’s flexible pentyl chain .
  • Metabolism : Piperidine-containing derivatives like AM-1248 exhibit slower hepatic clearance due to resistance to oxidative degradation, unlike naphthoyl analogs (e.g., AM-1220), which undergo rapid CYP450-mediated hydroxylation .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 1-methylpiperidin-2-ylmethyl group in AM-1248 balances lipophilicity and steric effects, optimizing CB1 affinity while evading rapid metabolic inactivation .
  • Forensic Relevance : AM-1248’s detection in seized materials underscores its misuse as a Δ⁹-THC substitute, necessitating updated analytical protocols for emerging analogs .

Biological Activity

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly referred to as AM1248, is a synthetic compound notable for its interaction with the endocannabinoid system. This article explores its biological activity, focusing on its agonistic effects on cannabinoid receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

AM1248 has a molecular weight of 390.6 g/mol and is characterized by its unique structural components:

PropertyDetails
IUPAC Name 1-adamantyl-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone
CAS Number 335160-66-2
Molecular Formula C26H34N2O

The compound features an adamantoyl group and a piperidine derivative, contributing to its pharmacological properties.

AM1248 acts primarily as a moderately potent agonist for both cannabinoid receptors CB1 and CB2. The binding to these receptors modulates various cellular signaling pathways, influencing gene expression and cellular metabolism. This dual action is significant as it may lead to diverse biological effects, including modulation of pain perception, appetite regulation, and neuroprotection.

Interaction with Cannabinoid Receptors

Research indicates that AM1248 exhibits selectivity towards the cannabinoid receptors:

  • CB1 Receptor : Associated with central nervous system effects such as analgesia, euphoria, and appetite stimulation.
  • CB2 Receptor : Primarily involved in immune response modulation and peripheral pain relief.

Cellular Effects

The compound's interaction with these receptors can lead to:

  • Cell Signaling Modulation : Alterations in intracellular signaling cascades.
  • Gene Expression Changes : Influences on the transcription of genes related to inflammation and pain pathways.

In laboratory settings, AM1248's stability and degradation rates have been studied, revealing that while it remains stable under certain conditions, its biological activity can diminish over time due to degradation processes.

Pain Management

Given its agonistic properties on cannabinoid receptors, AM1248 has potential applications in pain management. Studies have shown that compounds targeting CB1 and CB2 receptors can effectively modulate pain responses without the typical side effects associated with opioid analgesics.

Cancer Research

Recent research has explored the anticancer potential of compounds related to AM1248. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth . The unique structure of AM1248 may enhance its efficacy in targeting cancer cells compared to traditional therapies.

Comparative Analysis with Similar Compounds

AM1248 shares structural similarities with other synthetic cannabinoids, which can provide insight into its unique properties:

Compound NameStructure SimilarityKey Activity
1-pentyl-3-(1-adamantoyl)indoleSimilar indole frameworkCannabinoid receptor agonist
AM-679Related synthetic cannabinoidIdentified in European markets
A-834735Structural analogCannabinoid receptor agonist

Case Studies

Several studies have highlighted the biological activity of AM1248:

  • Pain Modulation Study : In a controlled experiment involving rodent models, AM1248 demonstrated significant analgesic effects comparable to established pain medications.
  • Cancer Cell Line Study : Research involving FaDu hypopharyngeal tumor cells indicated that AM1248 could induce apoptosis at concentrations lower than those required for traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone (AM-1248), and how can structural purity be ensured?

  • Methodology : AM-1248 is typically synthesized via Friedel-Crafts acylation, where the indole nitrogen is alkylated with a 1-methylpiperidin-2-ylmethyl group, followed by acylation with adamantane carbonyl chloride. Purification involves column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization. Structural confirmation requires nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .
  • Key Challenge : The piperidine-methyl substituent introduces stereochemical complexity; enantiomeric separation may require chiral chromatography (e.g., Chiralpak AD-3 column) .

Q. How is the crystal structure of AM-1248 determined, and what software tools are validated for this purpose?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) are widely used due to their robustness in handling small-molecule crystallography. Hydrogen bonding and π-π interactions in the indole-adamantane system can be analyzed using Mercury or Olex2 for visualization .
  • Validation : R-factor values < 0.05 and electron density maps with minimal residual peaks ensure reliability .

Q. What analytical techniques are critical for detecting AM-1248 in biological matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is preferred for screening. Liquid chromatography-tandem MS (LC-MS/MS) using electrospray ionization (ESI) in positive mode provides higher sensitivity for metabolites. Method validation should include limits of detection (LOD < 0.1 ng/mL) and matrix effects assessment (e.g., human plasma) .

Advanced Research Questions

Q. How does AM-1248 interact with cannabinoid receptors (CB1/CB2), and what experimental models resolve discrepancies in binding affinity data?

  • Methodology : Competitive radioligand binding assays (e.g., [<sup>3</sup>H]CP-55,940 displacement) using transfected HEK-293 cells express human CB1/CB2 receptors. AM-1248 shows higher CB2 selectivity (Ki = 3.4 nM for CB2 vs. 306 nM for CB1) .
  • Data Contradiction : Variations in Ki values arise from differences in cell lines (e.g., CHO vs. HEK-293) or assay buffers. Standardizing protocols (e.g., 1% BSA in Tris-HCl buffer, pH 7.4) minimizes variability .

Q. What metabolic pathways dominate AM-1248 biotransformation, and how do metabolites influence pharmacological activity?

  • Methodology : In vitro metabolism studies using human liver microsomes (HLM) with NADPH cofactor identify phase I metabolites. Major pathways include:

  • N-dealkylation of the piperidine-methyl group.
  • Hydroxylation at the adamantane ring (C9 position).
  • Analytical Tools : Ultra-high-performance LC (UHPLC)-Q-TOF-MS for metabolite profiling .
    • Functional Impact : Hydroxylated metabolites retain partial CB2 agonism (EC50 = 28 nM), while N-dealkylated products are inactive .

Q. How can structure-activity relationship (SAR) studies optimize AM-1248 analogs for reduced off-target effects?

  • Methodology : Replace the adamantane moiety with bicyclic systems (e.g., norbornane) to assess steric effects. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding poses in CB2’s hydrophobic pocket. In vitro cytotoxicity screening (MTT assay) against primary neurons identifies neurotoxic liabilities .
  • Key Finding : Substituting adamantane with norbornane reduces logP (from 5.2 to 4.1), improving aqueous solubility while retaining CB2 affinity (Ki = 5.8 nM) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding AM-1248’s efficacy in pain models?

  • Resolution : Discrepancies stem from route of administration (intraperitoneal vs. intrathecal) and animal models (neuropathic vs. inflammatory pain). A 2020 meta-analysis found intrathecal delivery in Sprague-Dawley rats produced consistent antinociception (ED50 = 1.2 mg/kg), while systemic administration showed variable bioavailability due to first-pass metabolism .

Methodological Best Practices

  • Synthetic Chemistry : Use anhydrous conditions for Friedel-Crafts acylation to prevent adamantane carbonyl hydrolysis .
  • Pharmacology : Include JWH-018 as a positive control in binding assays to validate CB1/CB2 receptor functionality .
  • Forensic Analysis : Cross-validate GC-MS results with immunoassay (ELISA) to minimize false positives from structural analogs (e.g., AM-2233) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

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